molecular formula C5H8ClN3S B1175799 PhloxinBForMicroscopy CAS No. 18472-84-2

PhloxinBForMicroscopy

Cat. No.: B1175799
CAS No.: 18472-84-2
Attention: For research use only. Not for human or veterinary use.
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Description

Phloxin B (C.I. 45410; CAS 18472-87-2) is a synthetic xanthene dye widely utilized in microscopy and microbiological assays. Its chemical formula is C20H2Br4Cl4Na2O5, with a molecular weight of 829.64 g/mol . The compound exhibits an absorption peak at 546–550 nm in 50% ethanol and has a high absorbance ratio (1.38–2.24) and absorption intensity (930–1300 A¹%⁄₁cm), making it suitable for precise optical applications . Phloxin B is characterized by a dye content of >80% and is non-hazardous under standard handling conditions, as noted in its material safety data sheet (MSDS) .

In microbiology, Phloxin B is employed to differentiate colony morphologies, such as identifying opaque versus white colonies in Candida albicans cultures . In histopathology, it is part of the Hematoxylin-Phloxin-Saffron (HPS) staining protocol, highlighting features like calcifications and cytological heterogeneity in tumor tissues .

Properties

CAS No.

18472-84-2

Molecular Formula

C5H8ClN3S

Synonyms

PhloxinBForMicroscopy

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phloxine B is synthesized through the bromination of fluoresceinThis compound is then further chlorinated to produce Phloxine B .

Industrial Production Methods

In industrial settings, Phloxine B is produced by reacting fluorescein with bromine and chlorine in the presence of a suitable solvent. The reaction conditions are carefully controlled to ensure the correct substitution pattern and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Phloxine B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce leuco dyes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a synthesis of findings from the evidence and inferred contrasts based on its chemical and functional profile.

Key Contrasts

Microbiological Differentiation :
Phloxin B’s ability to enhance contrast between C. albicans colony types (opaque vs. white) is distinct from Eosin Y, which is primarily used in histology. This specificity may arise from its bromine/chlorine substituents, which alter solubility and binding affinity .

Histopathological Utility :
In HPS staining, Phloxin B provides a sharper delineation of calcifications and myxoid substances compared to Eosin Y, which is more effective in cytoplasmic staining .

Optical Performance :
Phloxin B’s higher absorption peak (546–550 nm) versus Eosin Y (518–525 nm) makes it preferable in protocols requiring compatibility with longer-wavelength filters .

Safety and Handling: Unlike Congo Red, which poses carcinogenic risks, Phloxin B is classified as non-hazardous, simplifying laboratory safety protocols .

Research Findings from Evidence

  • Microbiology: Phloxin B plates were critical in identifying C. albicans mutants with altered colony-switching frequencies (e.g., SET1 and HDA1 knockouts), highlighting its role in epigenetic studies .
  • Histopathology: In CNS tumors with EP300::BCOR fusion, HPS staining with Phloxin B revealed microcysts, calcifications, and oligo-like cytology, aiding diagnostic precision .

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